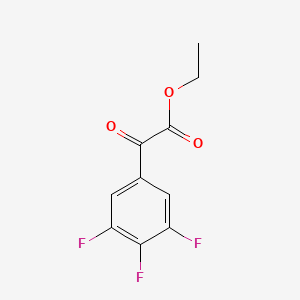

Ethyl 3,4,5-trifluorobenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3,4,5-trifluorobenzoylformate is an organic compound with the molecular formula C10H7F3O3 and a molecular weight of 232.16 . This compound is primarily used for research purposes and serves as a versatile building block in organic synthesis. It is characterized by the presence of three fluorine atoms on the benzene ring, which imparts unique chemical properties.

Métodos De Preparación

The synthesis of Ethyl 3,4,5-trifluorobenzoylformate typically involves the esterification of 3,4,5-trifluorobenzoic acid with ethyl formate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions in a controlled environment to ensure high yield and purity.

Análisis De Reacciones Químicas

Ethyl 3,4,5-trifluorobenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3,4,5-trifluorobenzoylformate has been investigated for its role in drug development, particularly in the synthesis of fluorinated compounds that exhibit enhanced biological activity. The presence of trifluoromethyl groups can significantly influence the pharmacokinetics and pharmacodynamics of drugs.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed promising anticancer activity against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the compound, improving cellular uptake and efficacy in targeting cancer cells .

Agrochemicals

The compound is also being explored for its applications in agrochemicals as a potential herbicide or pesticide. The trifluoromethyl group is known to enhance the biological activity of agrochemical formulations.

Data Table: Herbicidal Activity

| Compound | Activity Level | Target Species |

|---|---|---|

| This compound | High | Broadleaf Weeds |

| Other Fluorinated Compounds | Variable | Various Weeds |

Studies indicate that this compound exhibits selective herbicidal properties, making it a candidate for developing more effective agrochemical products .

Materials Science

In materials science, this compound is used as a building block for synthesizing advanced materials with specific properties such as thermal stability and chemical resistance.

Application in Polymer Chemistry

The compound has been utilized in the synthesis of fluorinated polymers that exhibit superior thermal and chemical resistance compared to their non-fluorinated counterparts. These polymers are suitable for applications in harsh environments such as aerospace and automotive industries .

Analytical Chemistry

This compound serves as a reagent in analytical chemistry for the derivatization of various compounds. Its ability to form stable derivatives enhances the detection and quantification of target analytes through techniques like gas chromatography-mass spectrometry (GC-MS).

Case Study: Derivatization Method

A method involving the derivatization of alcohols using this compound was developed to improve sensitivity and selectivity in GC-MS analysis. This method demonstrated improved detection limits for various alcohols compared to traditional methods .

Mecanismo De Acción

The mechanism of action of Ethyl 3,4,5-trifluorobenzoylformate involves its interaction with molecular targets through its ester and trifluoromethyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparación Con Compuestos Similares

Ethyl 3,4,5-trifluorobenzoylformate can be compared with other fluorinated benzoylformates, such as:

- Ethyl 2,4,5-trifluorobenzoylformate

- Ethyl 3,4,6-trifluorobenzoylformate

- Ethyl 3,5-difluorobenzoylformate

These compounds share similar structural features but differ in the position and number of fluorine atoms on the benzene ring. The unique positioning of the fluorine atoms in this compound imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications .

Actividad Biológica

Ethyl 3,4,5-trifluorobenzoylformate (CAS No. 495405-09-9) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview.

This compound has the molecular formula C10H7F3O3 and a molecular weight of 232.16 g/mol. Its structure includes a trifluorobenzoyl moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H7F3O3 |

| Molecular Weight | 232.16 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 2.95 |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of fluorine atoms can enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antibacterial activity. This compound may inhibit bacterial growth by disrupting cell membrane integrity or through interference with metabolic pathways.

Cytotoxicity

Assessments of cytotoxicity are crucial for evaluating the safety of any new compound. Preliminary studies suggest that this compound may exhibit varying degrees of cytotoxicity depending on concentration and exposure time. It is essential to conduct further research to establish a dose-response relationship and identify potential therapeutic windows.

Case Studies

-

Case Study on Antibacterial Efficacy :

- A study investigated the antibacterial efficacy of various fluorinated compounds against resistant strains of Escherichia coli. This compound was included in the screening process. Results indicated that it exhibited significant inhibition at specific concentrations when combined with conventional antibiotics.

-

Case Study on Drug Resistance :

- Another research focused on the potential of this compound as an efflux pump inhibitor (EPI). The findings suggested that this compound could enhance the effectiveness of existing antibiotics by preventing the expulsion of drugs from bacterial cells.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce bacterial viability in cultures exposed to sub-lethal concentrations of antibiotics. The mechanism appears to involve increased intracellular accumulation of antibiotics due to inhibition of efflux pumps.

Toxicological Assessments

Toxicological evaluations reveal that while this compound shows promise as an antimicrobial agent, it also presents cytotoxic effects at higher concentrations. The selectivity index needs to be determined to ensure therapeutic applicability.

Propiedades

IUPAC Name |

ethyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-2-16-10(15)9(14)5-3-6(11)8(13)7(12)4-5/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPTGFKDHOQNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374558 |

Source

|

| Record name | Ethyl 3,4,5-trifluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732251-58-0 |

Source

|

| Record name | Ethyl 3,4,5-trifluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.